4-[(6,6-dimethyl-4-oxo-1-phenyl-5,7-dihydroindazol-3-yl)methyl]piperidine-2,6-dione
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Overview
Description
4-[(6,6-dimethyl-4-oxo-1-phenyl-5,7-dihydroindazol-3-yl)methyl]piperidine-2,6-dione is a complex organic compound that features a unique structure combining an indazole moiety with a piperidine-2,6-dione ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(6,6-dimethyl-4-oxo-1-phenyl-5,7-dihydroindazol-3-yl)methyl]piperidine-2,6-dione typically involves multi-step organic reactions. One common approach is to start with the preparation of the indazole core, followed by the introduction of the piperidine-2,6-dione moiety. Key steps may include:
Formation of the Indazole Core: This can be achieved through cyclization reactions involving hydrazines and ketones.
Attachment of the Piperidine-2,6-dione Ring: This step often involves nucleophilic substitution reactions where the indazole derivative reacts with a suitable piperidine-2,6-dione precursor.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.
Chemical Reactions Analysis
Types of Reactions
4-[(6,6-dimethyl-4-oxo-1-phenyl-5,7-dihydroindazol-3-yl)methyl]piperidine-2,6-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Substitution: Nucleophilic or electrophilic substitution reactions can be employed to introduce new substituents onto the indazole or piperidine rings.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles depending on the desired substitution.
Major Products
The major products of these reactions will depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce a wide range of functional groups.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may exhibit biological activity, making it a candidate for drug discovery and development.
Medicine: Its unique structure could be exploited for the development of new therapeutic agents.
Industry: The compound could be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 4-[(6,6-dimethyl-4-oxo-1-phenyl-5,7-dihydroindazol-3-yl)methyl]piperidine-2,6-dione would depend on its specific biological target. Generally, compounds of this nature may interact with enzymes or receptors, modulating their activity through binding interactions. The indazole moiety is known to interact with various biological targets, potentially leading to diverse pharmacological effects.
Comparison with Similar Compounds
Similar Compounds
Indazole Derivatives: Compounds containing the indazole core, such as indomethacin, which is used as an anti-inflammatory drug.
Piperidine-2,6-dione Derivatives: Compounds like thalidomide, which has immunomodulatory effects.
Uniqueness
What sets 4-[(6,6-dimethyl-4-oxo-1-phenyl-5,7-dihydroindazol-3-yl)methyl]piperidine-2,6-dione apart is the combination of the indazole and piperidine-2,6-dione moieties in a single molecule. This unique structure could confer distinct biological activities and chemical properties not seen in simpler analogs.
Properties
IUPAC Name |
4-[(6,6-dimethyl-4-oxo-1-phenyl-5,7-dihydroindazol-3-yl)methyl]piperidine-2,6-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O3/c1-21(2)11-16-20(17(25)12-21)15(8-13-9-18(26)22-19(27)10-13)23-24(16)14-6-4-3-5-7-14/h3-7,13H,8-12H2,1-2H3,(H,22,26,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SCYTZFFIFKSRON-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=C(C(=O)C1)C(=NN2C3=CC=CC=C3)CC4CC(=O)NC(=O)C4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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